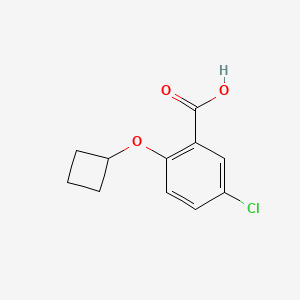

5-Chloro-2-cyclobutoxybenzoic acid

CAS No.:

Cat. No.: VC16200264

Molecular Formula: C11H11ClO3

Molecular Weight: 226.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClO3 |

|---|---|

| Molecular Weight | 226.65 g/mol |

| IUPAC Name | 5-chloro-2-cyclobutyloxybenzoic acid |

| Standard InChI | InChI=1S/C11H11ClO3/c12-7-4-5-10(9(6-7)11(13)14)15-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) |

| Standard InChI Key | WLFGVDSSWMEFRP-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)OC2=C(C=C(C=C2)Cl)C(=O)O |

Introduction

5-Chloro-2-cyclobutoxybenzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of a chloro substituent at the fifth position and a cyclobutoxy group at the second position on the benzene ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features.

Synthesis of 5-Chloro-2-cyclobutoxybenzoic acid

The synthesis of this compound typically involves several key steps, including the introduction of the cyclobutoxy group and chlorination of the benzoic acid framework. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to characterize the synthesized compound.

Synthesis Steps:

-

Starting Material Preparation: The synthesis often begins with a benzoic acid derivative.

-

Cyclobutoxylation: Introduction of the cyclobutoxy group to the benzene ring.

-

Chlorination: Addition of a chloro substituent at the desired position.

-

Purification: Use of techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions and Mechanisms

5-Chloro-2-cyclobutoxybenzoic acid can undergo various chemical reactions, including esterification, amidation, and decarboxylation. These reactions often require specific conditions such as acidic or basic environments, heat, or catalysts to proceed efficiently. Reaction pathways can be elucidated using mechanistic studies and computational chemistry methods.

Types of Reactions:

-

Esterification: Conversion to esters using alcohols.

-

Amidation: Formation of amides with amines.

-

Decarboxylation: Removal of the carboxyl group under certain conditions.

Biological and Pharmaceutical Applications

The compound's unique structure makes it a significant subject for further research in both synthetic chemistry and pharmaceutical sciences. While specific biological activities of 5-Chloro-2-cyclobutoxybenzoic acid are not extensively documented, its structural features suggest potential applications in medicinal chemistry, particularly in the development of new drugs.

Potential Applications:

-

Pharmaceutical Development: Its structural characteristics could be leveraged to design novel therapeutic agents.

-

Material Science: Potential uses in the development of advanced materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume